- Dissolution of Wood in Ionic Liquids, Journal of Agricultural and Food Chemistry, 2007, 55(22), 9142-9148
Cas no 17997-40-9 (Cyanamide, N-cyano-, ion(1-))
Cyanamide, N-cyano-, ion(1-) structure
Product Name:Cyanamide, N-cyano-, ion(1-)
CAS-Nr.:17997-40-9
MF:C2N3
MW:66.0414991378784
CID:5667257
Update Time:2023-09-11
Cyanamide, N-cyano-, ion(1-) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Cyanamide, N-cyano-, ion(1-)
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- Inchi: 1S/C2N3/c3-1-5-2-4/q-1
- InChI-Schlüssel: UKDLHLAPDXIAID-UHFFFAOYSA-N
- Lächelt: [N-](C#N)C#N
Cyanamide, N-cyano-, ion(1-) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Water ; 12 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Acetone ; 20 h, rt; 1 d, -20 °C
Referenz
- Improvement in the separation efficiency of transesterification reaction compounds by the use of supported ionic liquid membranes based on the dicyanamide anion, Desalination, 2009, 244(1-3), 122-129
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Water
Referenz
- A kinetics study of copper-catalysed click reactions in ionic liquids, Organic & Biomolecular Chemistry, 2023, 21(39), 7984-7993
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- The physical significance of the Kamlet-Taft π* parameter of ionic liquids, Physical Chemistry Chemical Physics, 2021, 23(2), 1616-1626
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquids, RSC Advances, 2016, 6(31), 26386-26391
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Thermophysical properties of ionic liquid with thiocyanate and dicynamide anions, Key Engineering Materials, 2014, 594, 594-595
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Methanol ; 3 d, rt
Referenz
- Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular Solvents, Inorganic Chemistry, 2014, 53(9), 4770-4776
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetone ; 60 h, rt
Referenz
- Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive Distillation, Industrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Thermophysical properties of ionic liquid with thiocyanate and dicynamide anions, Key Engineering Materials, 2014, 594, 594-595
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations, Chemistry - A European Journal, 2007, 13(30), 8478-8488
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetone ; 60 h, rt
Referenz
- Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive Distillation, Industrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetone ; 48 h, rt
Referenz
- Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energy, Journal of the Taiwan Institute of Chemical Engineers, 2022, 134,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Water ; 24 h, 313 K
Referenz
- Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chain, Journal of Molecular Liquids, 2017, 225, 793-799
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 333 K
Referenz
- Synthesis and characterization of imidazolium dicyanamide ionic liquids, Guangdong Huagong, 2015, 42(17),
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquids, Oriental Journal of Chemistry, 2015, 31(2), 1127-1132
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic Liquids, Journal of Physical Chemistry A, 2010, 114(11), 3926-3931
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 24 h, 70 °C
Referenz
- A silver and water free metathesis reaction: a route to ionic liquids, Green Chemistry, 2013, 15(5), 1341-1347
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Acetone ; 20 h, rt; 1 d, -20 °C
Referenz
- The effect of ionic liquid media on activity, selectivity and stability of Candida antarctica lipase B in transesterification reactions, Biocatalysis and Biotransformation, 2007, 25(2-4), 151-156
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 4 h, rt
Referenz
- Synthesis and roperties of seven ionic liquids containing 1-methyl-3-octylimidazolium or 1-butyl-4-methylpyridinium cations, Journal of Chemical & Engineering Data, 2006, 51(4), 1389-1393
Cyanamide, N-cyano-, ion(1-) Raw materials
- Cyanamide, cyano-, silver(1+) salt
- 1-Methyl-3-octylimidazolium Bromide
- 1-Methylimidazole
- 1-Benzyl-3-methylimidazolium chloride
- 1-Methyl-3-octylimidazolium chloride
- 1H-Imidazolium,1-methyl-3-(2-propen-1-yl)-, bromide (1:1)
- 1-Allyl-3-methylimidazolium chloride
- N-Cyanocyanamide Sodium Salt
- dicyanamide
Cyanamide, N-cyano-, ion(1-) Preparation Products
Cyanamide, N-cyano-, ion(1-) Verwandte Literatur
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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